molecular formula C16H23N3O B12266783 1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pent-4-en-1-one

1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pent-4-en-1-one

Cat. No.: B12266783
M. Wt: 273.37 g/mol
InChI Key: UCFYVXOQIPDGSD-UHFFFAOYSA-N
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Description

1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pent-4-en-1-one is a complex organic compound that features a piperidine ring substituted with a methyl(pyridin-2-yl)amino group and a pent-4-en-1-one moiety

Preparation Methods

The synthesis of 1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pent-4-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution with the methyl(pyridin-2-yl)amino group: This step often involves nucleophilic substitution reactions where the piperidine ring is reacted with methyl(pyridin-2-yl)amine under controlled conditions.

    Attachment of the pent-4-en-1-one moiety: This can be done through various coupling reactions, such as the use of organometallic reagents or cross-coupling reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pent-4-en-1-one can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

    Addition: The double bond in the pent-4-en-1-one moiety can undergo addition reactions with halogens or hydrogen halides.

Scientific Research Applications

1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pent-4-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pent-4-en-1-one can be compared with other similar compounds, such as:

    1-{4-[Methyl(pyridin-3-yl)amino]piperidin-1-yl}pent-4-en-1-one: This compound has a similar structure but with the pyridine ring substituted at a different position.

    1-{4-[Methyl(pyridin-4-yl)amino]piperidin-1-yl}pent-4-en-1-one: Another isomer with the pyridine ring substituted at the 4-position.

    1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}but-4-en-1-one: This compound has a shorter alkene chain, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperidine and pent-4-en-1-one moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

1-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]pent-4-en-1-one

InChI

InChI=1S/C16H23N3O/c1-3-4-8-16(20)19-12-9-14(10-13-19)18(2)15-7-5-6-11-17-15/h3,5-7,11,14H,1,4,8-10,12-13H2,2H3

InChI Key

UCFYVXOQIPDGSD-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)CCC=C)C2=CC=CC=N2

Origin of Product

United States

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